Chloroiodomethane

説明

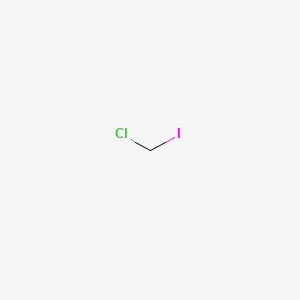

Chloroiodomethane is a halomethane with the chemical formula CH₂ClI. It is a colorless liquid that is primarily used in organic synthesis. This compound is notable for its use in various chemical reactions due to its unique properties, which include a high density of 2.422 g/mL and a boiling point of 108-109°C .

準備方法

Chloroiodomethane can be synthesized through several methods. One common synthetic route involves the reaction of methylene dichloride with sodium iodide in the presence of a solvent like dimethyl formamide. The reaction mixture is heated to reflux for several hours, followed by washing and refining steps to isolate the product . Industrial production methods often aim to maximize yield and efficiency, utilizing similar reaction conditions but on a larger scale.

化学反応の分析

Chloroiodomethane undergoes various types of chemical reactions, including:

Substitution Reactions: It reacts with organolithium compounds to form chloromethyl lithium (ClCH₂Li).

Cyclopropanation: In the Simmon-Smith reaction, this compound is used to form cyclopropane rings, often replacing diiodomethane due to higher yields and selectivity.

Mannich Reaction: It is used in aminomethylation reactions.

Epoxidation and Ring Opening: This compound is involved in epoxidation reactions and the subsequent ring-opening of epoxides.

科学的研究の応用

Organic Synthesis

Chloroiodomethane serves as a versatile intermediate in organic synthesis. It is particularly noted for its role in several key reactions:

- Cyclopropanation : It is widely used in the Simmon-Smith reaction, where it acts as a precursor to cyclopropane derivatives. This reaction often yields higher selectivity compared to using diiodomethane .

- Mannich Reaction : this compound is utilized to form β-amino carbonyl compounds through the Mannich reaction, which involves the condensation of an amine, formaldehyde, and a ketone or aldehyde .

- Epoxidation and Aminomethylation : It is also involved in the epoxidation of alkenes and aminomethylation processes, facilitating the introduction of functional groups into organic molecules .

Pharmaceutical Applications

In the pharmaceutical industry, this compound is employed as an intermediate for synthesizing various drug compounds. Its ability to introduce halogen atoms into molecular frameworks makes it valuable for creating biologically active molecules. For instance:

- Synthesis of Anticancer Agents : Research has demonstrated its utility in synthesizing compounds with potential anticancer properties through halogenation reactions that modify biological activity .

- Development of Chiral Drugs : this compound can be used in asymmetric synthesis, contributing to the production of chiral drugs that are crucial for enhancing therapeutic efficacy while minimizing side effects .

Agrochemical Applications

This compound finds applications in the agrochemical sector as well:

- Pesticide Formulation : It serves as an intermediate in the synthesis of various pesticides and herbicides, contributing to the development of effective agricultural chemicals that enhance crop protection .

Environmental Applications

Recent studies have explored this compound's role in environmental chemistry:

- Photodissociation Studies : Investigations into its photodissociation dynamics reveal insights into its behavior under ultraviolet radiation, which has implications for understanding atmospheric chemistry and ozone depletion processes .

Table 1: Summary of Key Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Organic Synthesis | Cyclopropanation, Mannich reaction | Higher yields and selectivity |

| Pharmaceuticals | Intermediate in drug synthesis | Enhances biological activity |

| Agrochemicals | Synthesis of pesticides | Effective crop protection |

| Environmental Science | Photodissociation studies | Insights into atmospheric chemistry |

Case Study: Photodissociation Dynamics

A study published in The Journal of Chemical Physics investigated the photodissociation dynamics of this compound at various photon energies. The findings indicated that specific fragment ions (CH₂I⁺ and CH₂Cl⁺) dominate the decomposition pathways when exposed to ultraviolet light. This research underscores this compound's significance in understanding radical ion behaviors and their environmental impacts .

作用機序

The mechanism of action of chloroiodomethane involves its reactivity with various reagents to form different products. For example, in the Simmon-Smith reaction, this compound reacts with zinc-copper couple to form a carbenoid intermediate, which then adds to alkenes to form cyclopropane rings . Its reactivity with organolithium compounds to form chloromethyl lithium is another example of its versatile chemical behavior .

類似化合物との比較

Chloroiodomethane can be compared with other halomethanes such as:

Chloromethane (CH₃Cl): Unlike this compound, chloromethane is a gas at room temperature and is less reactive in organic synthesis.

Bromochloromethane (CH₂BrCl): This compound is similar in structure but has different reactivity and applications.

Diiodomethane (CH₂I₂): Often used in similar reactions, diiodomethane is more reactive but less selective compared to this compound.

This compound’s unique combination of chlorine and iodine atoms gives it distinct reactivity and selectivity advantages in various chemical reactions, making it a valuable compound in organic synthesis.

生物活性

Chloroiodomethane (CIM), a halogenated organic compound, has garnered attention due to its biological activity, particularly its potential endocrine-disrupting properties and cytotoxic effects. This article provides an in-depth analysis of CIM's biological activity, supported by case studies, experimental findings, and data tables.

This compound is a dihalomethane with the formula CH₂ICl. It is characterized by the presence of both chlorine and iodine atoms, which significantly influence its reactivity and biological interactions. The compound is often studied in the context of disinfection by-products (DBPs) formed during water treatment processes.

Cytotoxicity and Endocrine Disruption

Recent studies have highlighted the cytotoxic effects of this compound on various cell lines. A notable investigation assessed the impact of CIM on HEK293 cells, revealing an LC50 (lethal concentration for 50% of cells) of 34.1 µM . This indicates significant cytotoxicity at relatively low concentrations, with a marked decrease in cell viability observed as concentrations increased .

Table 1: Cytotoxicity Data for this compound

| Compound | LC50 (µM) | IC50 (µM) | Effects on Cell Viability |

|---|---|---|---|

| This compound | 34.1 | 1.52 | 63.4% nonviable at max concentration |

| Dibromochloromethane | 192.0 | 49.02 | No dose-dependent response observed |

The study also evaluated the endocrine-disrupting potential of CIM using estrogenic and anti-estrogenic activity assays. The results indicated that this compound exhibits both agonistic and antagonistic activities, suggesting its role in disrupting endocrine functions at specific concentrations .

The mechanisms underlying the biological activity of this compound are multifaceted:

- Cytotoxic Mechanism : The cytotoxic effects are primarily attributed to oxidative stress and disruption of cellular homeostasis. The presence of halogen atoms can lead to reactive oxygen species (ROS) generation, damaging cellular components.

- Endocrine Disruption : CIM has been shown to interact with estrogen receptors, leading to alterations in hormonal signaling pathways. This interaction may result in developmental and reproductive toxicity, highlighting its potential as an endocrine disruptor .

Case Study 1: Endocrine Disruption in Aquatic Organisms

A study investigated the effects of this compound on aquatic organisms, focusing on fish models exposed to varying concentrations of CIM. The findings indicated significant changes in reproductive behaviors and hormonal levels, reinforcing concerns about its environmental impact as a contaminant in water bodies .

Case Study 2: Human Cell Line Studies

In vitro studies using human cell lines demonstrated that this compound exposure resulted in altered gene expression related to stress response and apoptosis pathways. These findings underscore the need for further research into the long-term implications of exposure to this compound .

特性

IUPAC Name |

chloro(iodo)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2ClI/c2-1-3/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJGJQVRXEUVAFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2ClI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50208034 | |

| Record name | Chloroiodomethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50208034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or light brown liquid; [MSDSonline] | |

| Record name | Chloroiodomethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8328 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

10.6 [mmHg] | |

| Record name | Chloroiodomethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8328 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

593-71-5 | |

| Record name | Chloroiodomethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=593-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloroiodomethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloroiodomethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50208034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloroiodomethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.915 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chloroiodomethane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X7AF9WG7CX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

A: The molecular formula of chloroiodomethane is CH2ClI, and its molecular weight is 176.38 g/mol. []

A: Various spectroscopic techniques, including resonance Raman, FTIR, UV-Vis, and NMR, have been employed to study this compound's vibrational modes, electronic transitions, and structural properties. [, , , , ]

A: Upon UV irradiation, this compound undergoes photodissociation, yielding CH2Cl + I/I, CH2I + Cl/Cl, CHI + HCl, and CH2 + ICl as primary products. []

A: In solution, the photodissociation of this compound can lead to the formation of an isomer, CH2Cl-I, through in-cage recombination of the nascent CH2Cl and I fragments. This isomer formation is not typically observed in the gas phase. [, ]

A: Interchromophore energy transfer between the C-I and C-Cl chromophores has been proposed to explain the production of Cl* upon excitation at wavelengths primarily absorbed by the C-I chromophore. []

A: Photolysis is considered the dominant atmospheric removal process for this compound. [, ]

A: Elevated this compound mixing ratios have been observed in coastal areas during periods of high wind speed, particularly during hurricane events, suggesting increased sea-to-air fluxes. []

A: Research suggests a potential link between the degradation of organic matter and elevated this compound concentrations in the bottom layer water and cold, dense water of the Chukchi Sea. []

A: this compound serves as a versatile C1 building block in various organic reactions. It readily reacts with triphenylphosphine to form chloromethyltriphenylphosphonium iodide, which can be utilized for Wittig chloromethylenation of aldehydes and ketones. [, , ]

A: this compound, in the presence of diethylzinc and oxygen, facilitates the cyclopropanation of olefins, leading to the formation of cyclopropanes in good yields. []

A: this compound, combined with N,N,N′,N′-tetramethylmethanediamine (TMMD), mediates the Mannich dimethylaminomethylation of carbonyl compounds via their corresponding enol silyl ethers. [, ]

A: Theoretical studies reveal that the inclusion of spin-orbit interactions is crucial for correctly identifying the ground state structure and vibrational frequencies of the this compound cation. []

A: High-level ab initio calculations, including DK-CCSD(T)/ANO-RCC, have been employed to investigate the reaction pathways, energetics, and rate constants for the reaction of this compound with OH radicals. []

A: Gas chromatography coupled with mass spectrometry (GC-MS) and headspace solid-phase microextraction (HS-SPME) are commonly used techniques for the detection and quantification of this compound in air and water samples. [, ]

A: Gas chromatography combustion isotope-ratio mass spectrometry (GC-C-IRMS) is employed to determine the carbon isotope ratios (δ13C) of this compound. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。